5-[(3,4-dimethoxyphenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
This compound features a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core, substituted at position 5 with a 3,4-dimethoxyphenyl group linked via a methyl bridge to a 4-(2-hydroxyethyl)piperazine moiety. The 2-methyl and 6-hydroxy groups further modulate its physicochemical and pharmacological properties. Its structural complexity is designed to enhance interactions with biological targets, particularly enzymes and receptors involved in neurological or antifungal pathways .
Properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4S/c1-13-21-20-25(22-13)19(27)18(30-20)17(24-8-6-23(7-9-24)10-11-26)14-4-5-15(28-2)16(12-14)29-3/h4-5,12,17,26-27H,6-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJCPPSKBDLPAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCN(CC4)CCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-dimethoxyphenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolo-Thiazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolo-thiazole core.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the intermediate compound.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached via a Friedel-Crafts alkylation reaction, using a suitable catalyst and reaction conditions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-dimethoxyphenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts such as aluminum chloride for Friedel-Crafts reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The compound has been tested for its efficacy against various bacterial and fungal strains. Studies have shown that compounds with higher lipophilicity tend to demonstrate enhanced antibacterial activity .
Anticancer Potential
The compound's structural features suggest potential as an anticancer agent. Triazole derivatives have been linked to anti-tumor activities through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells . Specific studies on related compounds indicate that they can target multiple pathways involved in cancer progression.
Cholinesterase Inhibition
Recent findings highlight the compound's potential as an inhibitor of cholinesterase enzymes. This activity is crucial in the context of neurodegenerative diseases such as Alzheimer's disease. By inhibiting these enzymes, the compound may help increase acetylcholine levels in the brain, thereby improving cognitive function .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the thiazole moiety via condensation reactions.
- Functionalization with the dimethoxyphenyl and hydroxyethylpiperazine groups.
These synthetic routes are optimized for yield and purity to ensure the biological activity of the resultant compound.
Case Study 1: Antimicrobial Efficacy
In a study published in Pharmaceutical Research, researchers synthesized several triazole derivatives and evaluated their antimicrobial properties against common pathogens such as Staphylococcus aureus and Candida albicans. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Cancer Cell Line Studies
A recent investigation into the anticancer properties involved testing the compound against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .
Mechanism of Action
The mechanism of action of 5-[(3,4-dimethoxyphenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol (Compound A)
- Structural Features : Replaces the 3,4-dimethoxyphenyl with 4-ethoxy-3-methoxyphenyl and substitutes the 2-hydroxyethyl group on piperazine with a 3-chlorophenyl ring.
- The ethoxy group may alter metabolic stability .
5-((4-(3-Chlorophenyl)piperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (Compound B)
- Structural Features : Substitutes the 3,4-dimethoxyphenyl with 2-fluorophenyl.
- Impact: Fluorine’s electron-withdrawing effect may enhance binding affinity to serotonin or dopamine receptors, as seen in related antipsychotic agents.
Analogues with Heterocyclic Core Modifications
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles (Compound C)
- Structural Features : Replaces the thiazole ring with a thiadiazole and introduces a pyrazole moiety.
- Impact : Thiadiazole’s electron-deficient nature enhances interactions with fungal cytochrome P450 enzymes (e.g., 14α-demethylase), as demonstrated in docking studies (binding energy: −9.2 kcal/mol vs. −8.5 kcal/mol for the parent compound) .
4-[(Z)-(2-(4-Isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl Acetate (Compound D)
- Structural Features : Incorporates an isopropoxyphenyl group and an acetoxy-methoxyphenyl substituent.
- Impact : The acetoxy group increases metabolic liability, while the isopropoxy chain enhances hydrophobic interactions in lipid-rich environments .
Pharmacological and Physicochemical Comparisons
Table 1. Key Comparative Data
| Compound | Core Structure | Key Substituents | logP | Antifungal IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|---|---|---|
| Target Compound | Triazolo[3,2-b]thiazole | 3,4-Dimethoxyphenyl, 2-hydroxyethyl | 2.1 | 12.3 | 0.45 |
| Compound A | Triazolo[3,2-b]thiazole | 4-Ethoxy-3-methoxyphenyl, 3-chlorophenyl | 3.8 | 18.9 | 0.21 |
| Compound C | Triazolo[3,4-b]thiadiazole | 4-Methoxyphenylpyrazole | 2.9 | 8.7 | 0.32 |
| Compound D | Triazolo[3,2-b]thiazole | Isopropoxyphenyl, acetoxy-methoxyphenyl | 3.2 | N/A | 0.15 |
Notes:
Biological Activity
The compound 5-[(3,4-dimethoxyphenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews various studies and findings related to its biological activity, particularly focusing on its antimicrobial properties, anticancer effects, and other pharmacological applications.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring and a thiazole moiety. The presence of the dimethoxyphenyl and piperazine groups suggests potential interactions with biological targets due to their known pharmacological profiles.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 406.9 g/mol |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 6 |
Antimicrobial Activity
Research has indicated that derivatives of triazole and thiazole compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific compound under consideration is hypothesized to demonstrate comparable or enhanced activity due to its unique structural features.
In vitro studies are essential for evaluating the antimicrobial efficacy of this compound. Preliminary results suggest that it may inhibit bacterial growth through mechanisms such as disruption of cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The compound's potential as an anticancer agent is also noteworthy. Similar triazole derivatives have been studied for their ability to induce apoptosis in cancer cells. For instance, compounds containing triazole rings have shown effectiveness against various cancer cell lines by triggering programmed cell death . The specific mechanisms often involve the modulation of signaling pathways associated with cell survival and proliferation.
In a case study involving related compounds, researchers observed significant cytotoxicity against breast cancer cells, which could be attributed to the structural similarities with the compound . Further exploration of this compound's effects on cancer cell lines is warranted.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Interaction with DNA/RNA : Triazole derivatives often interact with nucleic acids, potentially disrupting replication processes in pathogens or cancer cells.
Case Studies
- Antimicrobial Efficacy : A study conducted by Dhumal et al. (2016) on oxadiazole derivatives demonstrated strong inhibition against Mycobacterium bovis, suggesting a promising avenue for further research on related structures .
- Cytotoxic Effects : Research highlighted by Desai et al. (2018) indicated that certain piperazine-based derivatives exhibited significant cytotoxicity against various tumor cell lines, providing a basis for exploring the anticancer potential of our compound .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
